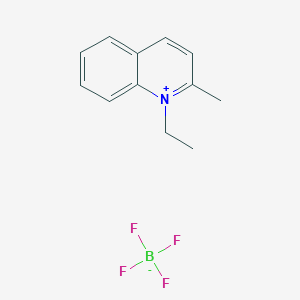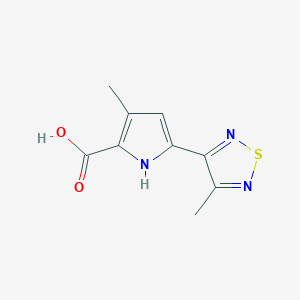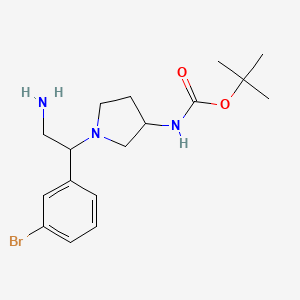
tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de terc-butilo (1-(2-amino-1-(3-bromofenil)etil)pirrolidin-3-il): es un compuesto orgánico complejo que presenta un grupo carbamato de terc-butilo unido a un anillo pirrolidínico, que está además sustituido con un grupo 3-bromofenil y un grupo aminoetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Carbamato de terc-butilo (1-(2-amino-1-(3-bromofenil)etil)pirrolidin-3-il) generalmente implica múltiples pasos. Un enfoque común es comenzar con la preparación del anillo pirrolidínico, seguido de la introducción del grupo 3-bromofenil y el grupo aminoetil. El paso final implica la protección del grupo amino con un grupo carbamato de terc-butilo. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano o etanol, y catalizadores como paladio para reacciones de acoplamiento .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Las condiciones de reacción se optimizan para garantizar una alta pureza y un mínimo de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo aminoetil, lo que lleva a la formación de iminas u oximas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo bromofenil, convirtiéndolo en un grupo fenil.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como azida de sodio o tiourea, a menudo en presencia de una base como hidróxido de sodio.
Productos principales:
Oxidación: Iminas u oximas.
Reducción: Derivados fenil.
Sustitución: Diversos derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se usa como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos .
Biología: En la investigación biológica, se puede usar como una sonda para estudiar interacciones enzimáticas y unión a receptores debido a su estructura única .
Industria: En el sector industrial, se puede usar en la síntesis de productos químicos y materiales especiales con propiedades específicas .
Mecanismo De Acción
El mecanismo de acción del Carbamato de terc-butilo (1-(2-amino-1-(3-bromofenil)etil)pirrolidin-3-il) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo aminoetil puede formar enlaces de hidrógeno con sitios activos, mientras que el grupo bromofenil puede participar en interacciones π-π con residuos aromáticos. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de terc-butilo (3-bromopropil)
- Carbamato de terc-butilo (3-hidroxopropil)
- Carbamato de terc-butilo (1-(2-amino-1-feniletil)pirrolidin-3-il)
Singularidad: La presencia del grupo 3-bromofenil en el Carbamato de terc-butilo (1-(2-amino-1-(3-bromofenil)etil)pirrolidin-3-il) lo distingue de otros compuestos similares. Este grupo puede participar en reacciones e interacciones químicas únicas, lo que hace que el compuesto sea valioso para aplicaciones específicas en química medicinal y síntesis orgánica .
Propiedades
Número CAS |
886365-05-5 |
|---|---|
Fórmula molecular |
C17H26BrN3O2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(3-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |
Clave InChI |
GWDHQNZKRBNVSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






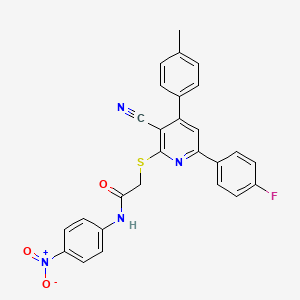

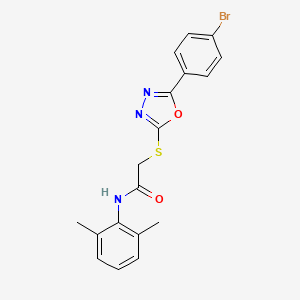
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)
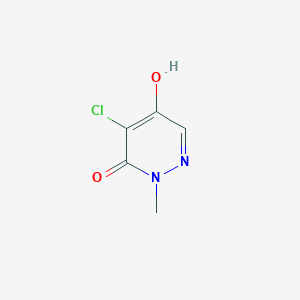
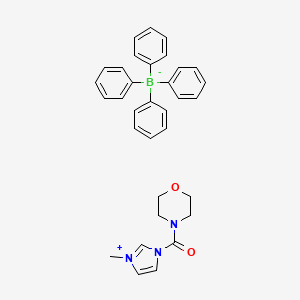
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
